![molecular formula C15H14N2O2S2 B2560107 N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 1797967-34-0](/img/structure/B2560107.png)
N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s a structural alert with the formula C4H4S . Benzo[d]thiazole is another heterocyclic compound that is often used in medicinal chemistry .
Synthesis Analysis
The synthesis of thiophene derivatives often involves various coupling reactions . For instance, the Gewald Reaction and Paal-Knorr Thiophene Synthesis are commonly used methods .
Molecular Structure Analysis
Thiophene has a planar ring, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .
Chemical Reactions Analysis
Thiophene derivatives show a wide range of chemical reactivity . They are known to undergo various reactions, including electrophilic substitution and nucleophilic substitution .
Physical And Chemical Properties Analysis
Thiophene is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C .
Scientific Research Applications
Anti-Inflammatory and Analgesic Properties
Certain indole derivatives possess anti-inflammatory and analgesic activities. Notably:
- Compound 42 : (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited anti-inflammatory and analgesic effects .
Other Potential Applications
Beyond the mentioned activities, indole derivatives are also investigated for their antitubercular, antidiabetic, antimalarial, and anticholinesterase properties . Additionally, they find applications in material science (e.g., light-emitting diodes) and corrosion inhibition .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of therapeutic properties, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The solubility properties of thiazole derivatives may be influenced by the environment, which could potentially affect the action of n-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide .
Future Directions
Thiophene and its derivatives continue to attract great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-19-13(11-4-5-20-8-11)7-16-15(18)10-2-3-12-14(6-10)21-9-17-12/h2-6,8-9,13H,7H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKSHCNPXGPBSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC2=C(C=C1)N=CS2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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